molecular formula C16H16N2O2S B2693347 2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide CAS No. 298217-89-7

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide

Cat. No.: B2693347
CAS No.: 298217-89-7
M. Wt: 300.38
InChI Key: SXKKFVMAPJYDGF-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylamino group, a methoxyphenyl group, and a thioxoacetamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 4-methoxyphenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino or methoxyphenyl groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced thioxo derivatives

    Substitution: Substituted benzylamino or methoxyphenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

    Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-1-(4-methoxyphenyl)-2-methyl-1-propanone hydrochloride
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(benzylamino)-N-(4-methoxyphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-20-14-9-7-13(8-10-14)18-15(19)16(21)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKKFVMAPJYDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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